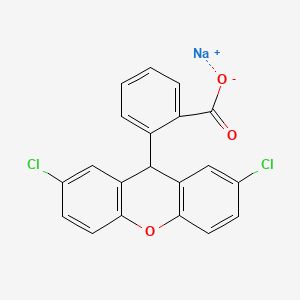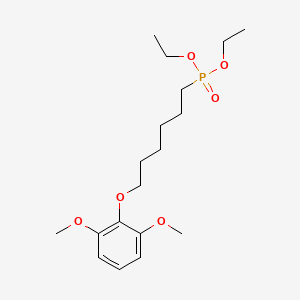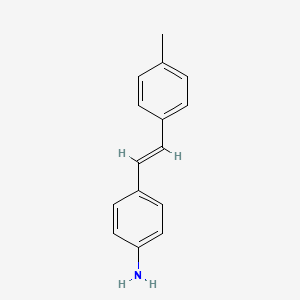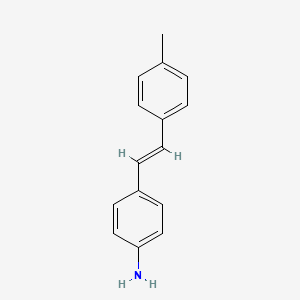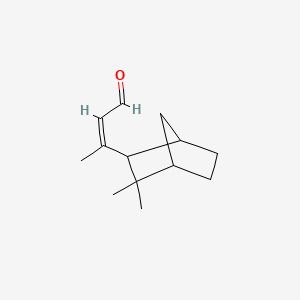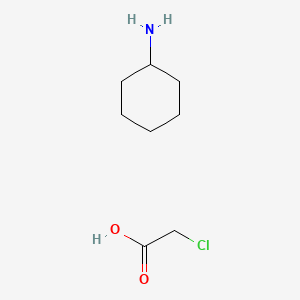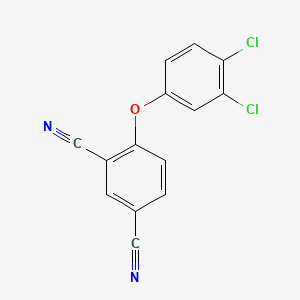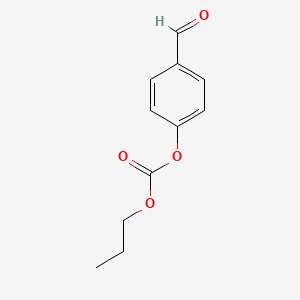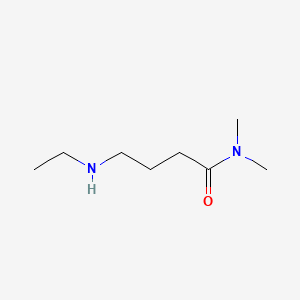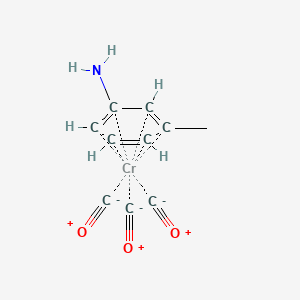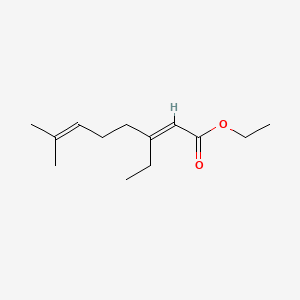
Ethyl 3-ethyl-7-methyl-2,6-octadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-ethyl-7-methyl-2,6-octadienoate: is an organic compound with the molecular formula C13H22O2 . It is an ester derived from 3-ethyl-7-methyl-2,6-octadienoic acid and ethanol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Ethyl 3-ethyl-7-methyl-2,6-octadienoate can be synthesized through the esterification of 3-ethyl-7-methyl-2,6-octadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of mthis compound with ethanol in the presence of a base catalyst like sodium ethoxide.
Industrial Production Methods: In industrial settings, the esterification process is often optimized for large-scale production. This involves using continuous reactors and efficient separation techniques to isolate the desired ester from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 3-ethyl-7-methyl-2,6-octadienoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: This compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 3-ethyl-7-methyl-2,6-octadienoic acid or corresponding aldehydes.
Reduction: 3-ethyl-7-methyl-2,6-octadienol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 3-ethyl-7-methyl-2,6-octadienoate is used as a starting material in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of esters on cellular processes. It is also used in the development of bioactive compounds with potential therapeutic applications.
Medicine: this compound is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs, enhancing their solubility and bioavailability.
Industry: This compound is widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used as an additive in cosmetics and personal care products.
Wirkmechanismus
The mechanism by which ethyl 3-ethyl-7-methyl-2,6-octadienoate exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-ethyl-7-methyl-2,6-octadienoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-methyl-7-ethyl-2,6-octadienoate: Similar structure but with different positions of the ethyl and methyl groups.
Ethyl 3-ethyl-7-methyl-2,6-octadienoic acid: The acid form of the compound.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its pleasant aroma and reactivity make it valuable in various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
63584-40-7 |
|---|---|
Molekularformel |
C13H22O2 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
ethyl (2E)-3-ethyl-7-methylocta-2,6-dienoate |
InChI |
InChI=1S/C13H22O2/c1-5-12(9-7-8-11(3)4)10-13(14)15-6-2/h8,10H,5-7,9H2,1-4H3/b12-10+ |
InChI-Schlüssel |
KAMKWIZOEQZOLH-ZRDIBKRKSA-N |
Isomerische SMILES |
CC/C(=C\C(=O)OCC)/CCC=C(C)C |
Kanonische SMILES |
CCC(=CC(=O)OCC)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


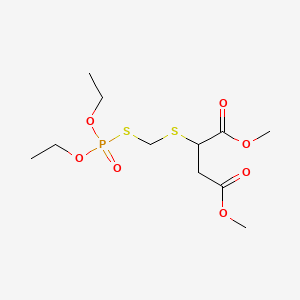
![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
